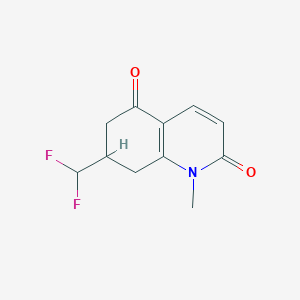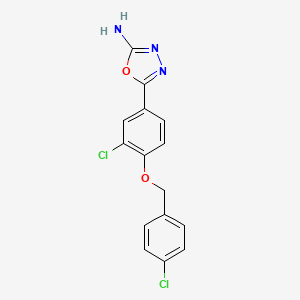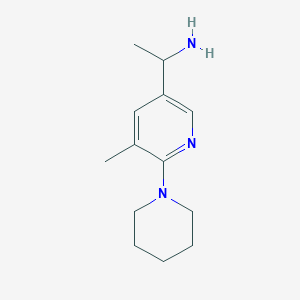
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a dihydroquinoline core. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the difluoromethyl and methyl groups. The key steps include:
Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The quinoline core can bind to DNA and proteins, disrupting their normal functions and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Difluoromethylated Quinoline Derivatives: Compounds with similar difluoromethyl groups but different substitution patterns.
Uniqueness
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the specific combination of the difluoromethyl and methyl groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C11H11F2NO2 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC 名称 |
7-(difluoromethyl)-1-methyl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C11H11F2NO2/c1-14-8-4-6(11(12)13)5-9(15)7(8)2-3-10(14)16/h2-3,6,11H,4-5H2,1H3 |
InChI 键 |
FPVXRUNWDNKXOL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC1=O)C(=O)CC(C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)

![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
![4-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B11792996.png)




![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11793046.png)
